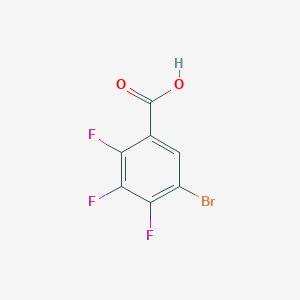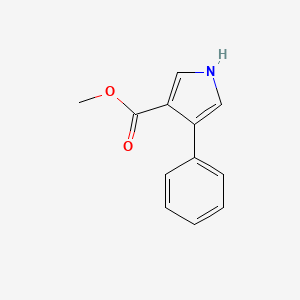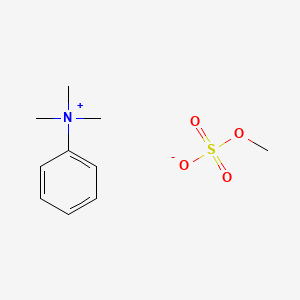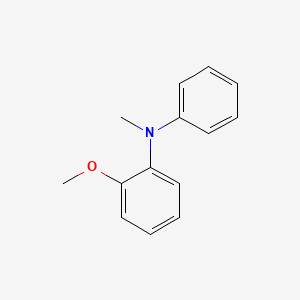
5-Bromo-2,3,4-trifluorobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
5-Bromo-2,3,4-trifluorobenzoic acid is a valuable synthetic intermediate, particularly in the pharmaceutical industry. It has been used in the synthesis of 2,4,5-trifluorobenzoic acid, a related compound, indicating its importance in drug synthesis and material science. It is also used in the synthesis of trifluorobenzoic acids as intermediates for quinolone antibacterials.Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring with a bromo group at the 5-position and three fluoro groups at the 2,3,4-positions. The presence of these substituents significantly influences the chemical properties of the compound.Chemical Reactions Analysis
The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . 3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.99 g/mol . The compound is white to off-white in color .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
5-Bromo-2,3,4-trifluorobenzoic acid is a valuable synthetic intermediate, particularly in the pharmaceutical industry. Deng et al. (2015) describe a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a related compound, indicating its importance in drug synthesis and material science (Deng, Shen, Zhao, Yan, & Zhang, 2015). Similarly, Turner and Suto (1993) mention the synthesis of trifluorobenzoic acids as intermediates for quinolone antibacterials, highlighting their role in antibiotic synthesis (Turner & Suto, 1993).
Metabolic Pathways and Toxicology
The study of metabolic pathways of related bromo and trifluorobenzoic compounds provides insights into their potential toxicity and metabolism in different species, as explored by Carmo et al. (2005) (Carmo et al., 2005). This research is crucial for understanding the safe use of these compounds in pharmaceuticals.
Material Science and Chemical Engineering
In material science, the synthesis and structural characterization of related bromo and trifluorobenzoic acids are important. For instance, Dong-fang (2000) investigated the synthesis and structure of bromo-dihydroxybenzoic acid, an intermediate for pyrimidine medicaments, indicating the relevance of these compounds in material science (Dong-fang, 2000).
Polymer Science
The synthesis of trifluorobenzoic acid derivatives is also significant in polymer science. Hardcastle et al. (2001) describe the efficient synthesis of a library of alkoxy-trifluorobenzoic acids, highlighting their application in this field (Hardcastle, Barber, Marriott, & Jarman, 2001).
Organic Chemistry and Synthesis
In organic chemistry, the regioflexible substitution of difluorobenzene to produce various benzoic acids, including trifluorobenzoic acids, demonstrates the versatility and importance of these compounds in synthetic chemistry. Schlosser and Heiss (2003) elaborate on this aspect (Schlosser & Heiss, 2003).
Mécanisme D'action
Target of Action
It’s known that trifluorobenzoic acid derivatives have potential inhibitory activity towards d-amino acid oxidases , which play a crucial role in the metabolism of d-amino acids in the brain and other tissues .
Mode of Action
It’s known that trifluorobenzoic acid assists the concerted metalation deprotonation as the c-h activation step, thus facilitating the catalytic cycle .
Biochemical Pathways
Given its potential inhibitory activity towards d-amino acid oxidases , it may influence the metabolic pathways of d-amino acids.
Result of Action
Given its potential inhibitory activity towards d-amino acid oxidases , it may influence the levels of d-amino acids in the brain and other tissues, potentially impacting neurological function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-2,3,4-trifluorobenzoic acid, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, safety glasses, and dust respirator are recommended when handling this compound .
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Analyse Biochimique
Biochemical Properties
It is known that the compound is a valuable synthetic intermediate, particularly in the pharmaceutical industry. It is also an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds.
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Propriétés
IUPAC Name |
5-bromo-2,3,4-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIATTAAVBLNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455895 | |
| Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212631-85-1 | |
| Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3,4-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)







